Antiarrhythmic Potency vs. Flecainide
In a head-to-head canine electrophysiology study, 5-hydroxyflecainide (S-24623) produced maximal electrophysiologic effects approximately equivalent to flecainide but was only one-half as potent on a milligram-per-milligram basis [1]. Specifically, at doses of 2 and 4 mg/kg for flecainide versus 4 and 8 mg/kg for S-24623, both compounds significantly prolonged minimum atrial paced cycle length, atrioventricular nodal effective and functional refractory periods, and right ventricular effective refractory period to comparable extents [1]. However, only flecainide significantly prolonged sinus cycle length (p < 0.01), and S-24623 lacked marked effects on infranodal (HV interval) conduction [1].
| Evidence Dimension | Electrophysiologic potency and conduction effects |
|---|---|
| Target Compound Data | 5-Hydroxyflecainide (S-24623): Maximal effects equivalent to flecainide but 50% potency by weight; no significant effect on sinus cycle length or HV interval |
| Comparator Or Baseline | Flecainide: 2× potency by weight; significantly prolonged sinus cycle length (p<0.01); marked effects on HV interval |
| Quantified Difference | 5-Hydroxyflecainide is approximately 50% as potent as flecainide on a mg/mg basis; lacks sinus cycle length and HV interval effects |
| Conditions | Anesthetized canine model; intravenous administration; 2 dose levels per compound; n=8 dogs for flecainide and S-24623 |
Why This Matters
Researchers quantifying antiarrhythmic activity in biological samples must account for this potency differential to avoid overestimating flecainide's therapeutic contribution when metabolite concentrations are significant.
- [1] Guehler J, et al. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. Am J Cardiol. 1985;55(6):807-812. PMID: 3919554. doi:10.1016/0002-9149(85)90161-4 View Source
